molecular formula C7H7N3OS B2849695 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide CAS No. 1495694-03-5

2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide

Cat. No. B2849695
CAS RN: 1495694-03-5
M. Wt: 181.21
InChI Key: VSFWNTAEZCDLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyanoacetamides, which includes “2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Scientific Research Applications

Heterocyclic Synthesis

2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide: is a versatile precursor in heterocyclic synthesis. Its cyano and acetamide groups are reactive sites that can undergo various chemical transformations to yield a wide range of heterocyclic compounds. These heterocycles are structurally diverse and have significant applications in pharmaceuticals, agrochemicals, and dyes .

Biological Activity

Compounds derived from 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide have been studied for their biological activities. Thiazole derivatives, in particular, exhibit a broad spectrum of biological properties, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antihypertensive activities .

Chemotherapeutic Agents

The structural motif of 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide is found in various chemotherapeutic agents. Researchers have been exploring modifications of this compound to develop new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Photographic Sensitizers

Thiazole derivatives, which can be synthesized from 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide , are used as photographic sensitizers. These compounds play a crucial role in the photographic industry by improving the quality and stability of photographic materials .

Vulcanization Accelerators

In the rubber industry, thiazole-based compounds serve as vulcanization accelerators. They help in the cross-linking process, which enhances the mechanical properties of rubber. The synthesis of such accelerators can involve the use of 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide as a starting material .

Liquid Crystal Technology

Thiazole derivatives are also utilized in liquid crystal technology. They are incorporated into liquid crystal displays (LCDs) as part of the materials that control the light modulation. The unique properties of thiazole compounds derived from 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide make them suitable for this application .

Safety and Hazards

The safety and hazards associated with “2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide” are not well-documented. It is recommended to refer to the Material Safety Data Sheet (MSDS) for similar compounds for general safety guidelines .

properties

IUPAC Name

2-cyano-N-(1,3-thiazol-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-2-1-7(11)9-3-6-4-12-5-10-6/h4-5H,1,3H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFWNTAEZCDLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.